molecular formula C15H28O3 B607457 FINO2

FINO2

Cat. No.: B607457
M. Wt: 256.38 g/mol
InChI Key: RWJLCLCUNHUSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FINO2 involves the formation of a 1,2-dioxolane ring, which is crucial for its activity. The synthetic route typically includes the following steps:

    Formation of the 1,2-dioxolane ring: This involves the reaction of a suitable precursor with a peroxide to form the dioxolane ring.

    Introduction of the tert-butyl group: This step involves the addition of a tert-butyl group to the dioxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Scientific Research Applications

FINO2 has several scientific research applications, including:

Biological Activity

FINO2 (1,2-dioxolane) is a compound recognized for its role as a ferroptosis inducer, a form of regulated cell death characterized by the accumulation of lipid peroxides. This biological activity positions this compound as a potential therapeutic agent in oncology, particularly for targeting cancer cells that evade traditional apoptotic pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Ferroptosis Induction

Ferroptosis is distinct from apoptosis and necrosis. It involves the oxidative degradation of lipids and is regulated by glutathione (GSH) levels and the enzyme GPX4 (glutathione peroxidase 4). This compound induces ferroptosis through several mechanisms:

  • Iron Oxidation : this compound promotes iron oxidation, which is critical in the ferroptotic process. This mechanism operates independently of GSH depletion, differentiating it from other known ferroptosis inducers like erastin .
  • GPX4 Inhibition : this compound indirectly inhibits GPX4 activity, which is essential for reducing lipid hydroperoxides. This inhibition leads to an accumulation of lipid peroxides, further driving the ferroptotic cell death pathway .

Structure-Activity Relationship

Research has identified specific structural features necessary for the biological activity of this compound:

  • Endoperoxide Moiety : The presence of an endoperoxide group is crucial for its ability to induce oxidative stress and ferroptosis.
  • Hydroxyethyl Group : This group enhances the compound's reactivity and efficacy in promoting lipid peroxidation .

The efficacy of this compound has been demonstrated in various cancer cell lines, including BJ-eLR (tumorigenic) and BJ-hTERT (non-tumorigenic), where it selectively induces cell death in tumor cells while sparing normal cells .

Cell Line Studies

A series of experiments conducted on different cell lines have elucidated the potency and selectivity of this compound:

Cell LineTypeResponse to this compoundMechanism
BJ-eLRTumorigenicHigh sensitivityInduces ferroptosis via GPX4 inhibition
BJ-hTERTNon-tumorigenicLow sensitivityResistant to ferroptosis
CAKI-1Renal cancerHigh sensitivityInduces ferroptosis via iron oxidation

These findings indicate that this compound's ability to induce ferroptosis is significantly influenced by the cellular context, making it a promising candidate for targeted cancer therapies .

Case Studies

Recent studies have highlighted the implications of this compound in clinical settings:

  • Liver Disease : Targeting ferroptosis with compounds like this compound has shown potential in alleviating liver disease symptoms by modulating key regulators involved in oxidative stress pathways .
  • Cancer Treatment : In preclinical models, this compound has been effective against various cancer types by selectively inducing cell death in malignant cells while preserving healthy tissue .
  • COVID-19 Research : A notable case report linked ferroptosis signatures to myocardial tissue damage in COVID-19 patients, suggesting that understanding ferroptotic mechanisms could inform treatment strategies for viral infections .

Properties

IUPAC Name

2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJLCLCUNHUSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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